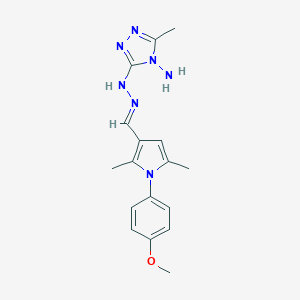
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone, also known as MPTP-H, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized through a multi-step process, and it has been found to possess a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is not fully understood, but it is thought to involve the formation of a complex between 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone and its target molecule. In the case of copper ions, the binding of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone to copper ions results in a change in the electronic properties of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone, which leads to an increase in fluorescence intensity. In the case of cancer cells, the anti-proliferative activity of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is thought to be due to the ability of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been found to have a range of interesting biochemical and physiological effects. In addition to its ability to selectively bind to copper ions and induce cell cycle arrest and apoptosis in cancer cells, 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has also been found to possess anti-inflammatory and antioxidant activity. These properties make 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone a potentially useful compound for the treatment of a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is its ability to selectively bind to copper ions, which makes it a potentially useful compound for the detection of copper ions in biological and environmental samples. However, one of the limitations of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is that its synthesis is a multi-step process that can be time-consuming and difficult to scale up for large-scale production.
将来の方向性
There are a number of potential future directions for research on 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone. One area of research could be the development of new fluorescent probes based on 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone for the detection of other metal ions. Another area of research could be the development of new anti-cancer drugs based on the structure of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone. Additionally, further research could be conducted to explore the anti-inflammatory and antioxidant properties of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone and its potential applications in the treatment of a range of diseases.
合成法
The synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with hydrazine hydrate to form the corresponding hydrazone. Finally, the hydrazone is reacted with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol to form 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone.
科学的研究の応用
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone as a fluorescent probe for the detection of metal ions. 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been shown to selectively bind to copper ions, and this binding results in a significant increase in fluorescence intensity. This property has been exploited for the development of sensitive and selective sensors for the detection of copper ions in biological and environmental samples.
Another potential application of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is in the field of cancer research. 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been found to possess anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This activity is thought to be due to the ability of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone to induce cell cycle arrest and apoptosis in cancer cells.
特性
製品名 |
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone |
|---|---|
分子式 |
C17H21N7O |
分子量 |
339.4 g/mol |
IUPAC名 |
3-N-[(E)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C17H21N7O/c1-11-9-14(10-19-21-17-22-20-13(3)24(17)18)12(2)23(11)15-5-7-16(25-4)8-6-15/h5-10H,18H2,1-4H3,(H,21,22)/b19-10+ |
InChIキー |
CIIFLMIFCQOPBP-VXLYETTFSA-N |
異性体SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=N/NC3=NN=C(N3N)C |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=NNC3=NN=C(N3N)C |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=NNC3=NN=C(N3N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302311.png)
![N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302313.png)
![N'-[4-(diethylamino)-2-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302314.png)
![N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302318.png)
![N'-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302319.png)
![N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302320.png)
![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302321.png)
![N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302322.png)
![N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302323.png)
![N'-{3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302324.png)
![N'-(2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302325.png)
![N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302327.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302328.png)
![N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302329.png)